Anti-Markovnikov Alkene Addition via Amidyl Radicals
N-Alkyl-N-chlorosulfonamides add to styrene derivatives under copper(I) catalysis to yield anti-Markovnikov addition products with excellent regioselectivity, proceeding via sulfonamidyl radicals [1]. This contrasts sharply with N-chlorosuccinimide (NCS), which operates predominantly through polar chloronium-ion pathways that deliver the opposite (Markovnikov) regiochemistry [1][2]. The radical mechanism was confirmed by ruling out a concerted pathway and by demonstrating that a polar chloronium-ion mechanism would lead to inverted regiochemistry [1]. For styrene substrates with terminal double bonds, N-chlorosulfonamides provide addition products in excellent yields, whereas reactions with non-aromatic alkenes proceed in lower yield, confirming the electrophilic character of the sulfonamidyl radical intermediate [3].
| Evidence Dimension | Regioselectivity of alkene addition (mechanistic pathway) |
|---|---|
| Target Compound Data | Anti-Markovnikov addition via amidyl radicals; excellent yield for styrene derivatives |
| Comparator Or Baseline | N-Chlorosuccinimide: Markovnikov addition via polar chloronium-ion pathway |
| Quantified Difference | Opposite regiochemistry; NCS cannot access the amidyl-radical manifold |
| Conditions | Cu(I) catalysis, styrene derivatives with terminal double bonds, Beilstein J. Org. Chem. 2015 |
Why This Matters
For procurement decisions in synthetic chemistry, N-chlorosulfonamides provide regiochemical access that N-chlorosuccinimide structurally cannot deliver, eliminating the need for protective-group strategies or multistep workarounds to achieve anti-Markovnikov sulfonamidochlorination.
- [1] Heuger G, Göttlich R. Intermolecular addition reactions of N-alkyl-N-chlorosulfonamides to unsaturated compounds. Beilstein J Org Chem. 2015;11:1226–1234. doi:10.3762/bjoc.11.136 View Source
- [2] Beilstein Journals. BJOC Keyword Search: N-chlorosulfonamides. Search results showing mechanistic distinction between N-chlorosulfonamides and N-chlorosuccinimide in β-ketoester chlorination. 2020;16:691–737. View Source
- [3] Heuger G, Göttlich R. Intermolecular addition reactions of N-alkyl-N-chlorosulfonamides to unsaturated compounds (CORE repository). Beilstein J. Org. Chem. 2015;11:1226–1234. View Source
